molecular formula C12H15BrO3Zn B14882964 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide

2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide

Cat. No.: B14882964
M. Wt: 352.5 g/mol
InChI Key: CFKVTDGUIKURBF-UHFFFAOYSA-M
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Description

2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 2-[2-(1,3-Dioxan-2-yl)ethoxy]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions like Negishi coupling to form complex organic molecules.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, aryl halides, and acyl halides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications.

Scientific Research Applications

2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is used in a wide range of scientific research applications, including:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and natural products.

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of complex molecular structures.

    Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism by which 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction’s efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxan-2-yl)ethylzinc bromide
  • 2-Ethylbutylzinc bromide
  • 2-Ethylhexylzinc bromide
  • 2-(Ethoxycarbonyl)phenylzinc bromide

Uniqueness

2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific structure, which includes a dioxane ring and an ethoxy group. This structure imparts distinct reactivity and stability, making it particularly useful in forming carbon-carbon bonds in complex organic synthesis.

Properties

Molecular Formula

C12H15BrO3Zn

Molecular Weight

352.5 g/mol

IUPAC Name

bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane

InChI

InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1

InChI Key

CFKVTDGUIKURBF-UHFFFAOYSA-M

Canonical SMILES

C1COC(OC1)CCOC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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